9-Fluorenesulfonic acid, potassium salt
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Overview
Description
9-Fluorenesulfonic acid, potassium salt is a chemical compound with the molecular formula C₁₃H₉KO₃S. It is a potassium salt of 9-fluorenesulfonic acid and is used in various scientific and industrial applications. This compound is known for its unique chemical properties and reactivity, making it valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenesulfonic acid, potassium salt typically involves the sulfonation of fluorene. The process begins with the reaction of fluorene with sulfuric acid to produce 9-fluorenesulfonic acid. This intermediate is then neutralized with potassium hydroxide to form the potassium salt. The reaction conditions usually involve controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is often purified through crystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-Fluorenesulfonic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield fluorene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce fluorene.
Scientific Research Applications
9-Fluorenesulfonic acid, potassium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-fluorenesulfonic acid, potassium salt involves its ability to interact with various molecular targets. The sulfonic acid group can form strong interactions with proteins and other biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of 9-fluorenesulfonic acid, potassium salt.
9-Fluorenone: An oxidized derivative of fluorene.
Fluorenesulfonic acid, sodium salt: A similar compound with sodium instead of potassium.
Uniqueness
This compound is unique due to its specific reactivity and the presence of the potassium ion, which can influence its solubility and interaction with other compounds. This makes it distinct from other similar compounds and valuable in specific applications.
Properties
IUPAC Name |
potassium;9H-fluorene-9-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S.K/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13;/h1-8,13H,(H,14,15,16);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCPFJDSHUXIPQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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